tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate
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Overview
Description
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is known for its interesting physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butylamine with methyl 4-hydroxybenzoate and 2-(4-methoxyphenyl)ethylbromide. The reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of tert-butyl n-(4-hydroxy-3-methoxyphenyl)carbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which tert-butyl n-(4-hydroxy-3-methoxyphenyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways . For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-butyl (4-ethynylphenyl)carbamate
- tert-butyl (3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
Uniqueness
tert-Butyl (4-hydroxy-3-methoxyphenyl)carbamate is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the phenyl ring. These functional groups contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-5-6-9(14)10(7-8)16-4/h5-7,14H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJYJASHNRJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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